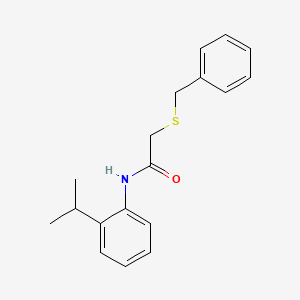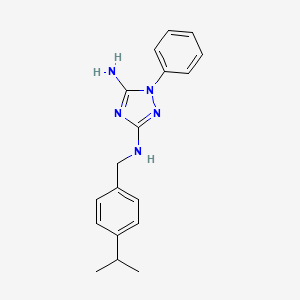
4-phenyl-2-(1-pyrrolidinyl)-6-(trifluoromethyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-phenyl-2-(1-pyrrolidinyl)-6-(trifluoromethyl)pyrimidine, also known as PPTP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. PPTP is a pyrimidine-based compound that has been shown to have a variety of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 4-phenyl-2-(1-pyrrolidinyl)-6-(trifluoromethyl)pyrimidine is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and signaling pathways. 4-phenyl-2-(1-pyrrolidinyl)-6-(trifluoromethyl)pyrimidine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway that is involved in cell growth and differentiation.
Biochemical and Physiological Effects:
4-phenyl-2-(1-pyrrolidinyl)-6-(trifluoromethyl)pyrimidine has a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the activity of COX-2. 4-phenyl-2-(1-pyrrolidinyl)-6-(trifluoromethyl)pyrimidine has also been shown to have anti-tumor effects by inhibiting the growth of cancer cells. In addition, 4-phenyl-2-(1-pyrrolidinyl)-6-(trifluoromethyl)pyrimidine has been shown to have anti-angiogenic effects by inhibiting the formation of new blood vessels.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-phenyl-2-(1-pyrrolidinyl)-6-(trifluoromethyl)pyrimidine in lab experiments is its high purity and stability. 4-phenyl-2-(1-pyrrolidinyl)-6-(trifluoromethyl)pyrimidine is also relatively easy to synthesize, which makes it a cost-effective tool compound. However, one of the limitations of using 4-phenyl-2-(1-pyrrolidinyl)-6-(trifluoromethyl)pyrimidine is its limited solubility in water, which can make it difficult to use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for research involving 4-phenyl-2-(1-pyrrolidinyl)-6-(trifluoromethyl)pyrimidine. One area of research is the development of new drugs based on the structure of 4-phenyl-2-(1-pyrrolidinyl)-6-(trifluoromethyl)pyrimidine. Another area of research is the study of the mechanism of action of 4-phenyl-2-(1-pyrrolidinyl)-6-(trifluoromethyl)pyrimidine and its interactions with various biological targets. Additionally, there is potential for 4-phenyl-2-(1-pyrrolidinyl)-6-(trifluoromethyl)pyrimidine to be used in the development of new diagnostic tools for cancer and other diseases.
Synthesemethoden
The synthesis of 4-phenyl-2-(1-pyrrolidinyl)-6-(trifluoromethyl)pyrimidine involves the reaction of 2-chloro-4-phenyl-6-(trifluoromethyl) pyrimidine with pyrrolidine in the presence of a base. This reaction results in the formation of 4-phenyl-2-(1-pyrrolidinyl)-6-(trifluoromethyl)pyrimidine as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
4-phenyl-2-(1-pyrrolidinyl)-6-(trifluoromethyl)pyrimidine has been used extensively in scientific research due to its potential applications in the field of medicinal chemistry. It has been shown to have a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. 4-phenyl-2-(1-pyrrolidinyl)-6-(trifluoromethyl)pyrimidine has also been used as a tool compound in the development of new drugs and as a probe to study the function of various biological targets.
Eigenschaften
IUPAC Name |
4-phenyl-2-pyrrolidin-1-yl-6-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3/c16-15(17,18)13-10-12(11-6-2-1-3-7-11)19-14(20-13)21-8-4-5-9-21/h1-3,6-7,10H,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQQSSGGBYCSHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyl-2-(pyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N'-(2-quinoxalinylmethylene)acetohydrazide](/img/structure/B5767946.png)

![3-methyl-4-(4-methylphenyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5767964.png)
![ethyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5767970.png)


![N-{4-[acetyl(methyl)amino]phenyl}-2,5-dichlorobenzamide](/img/structure/B5767983.png)
![N-(3,5-dimethylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5767989.png)
![N'-{[(2-methoxyphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5767993.png)

![1-[3-(2-nitrophenyl)acryloyl]pyrrolidine](/img/structure/B5768017.png)
![8-[(dimethylamino)methyl]-6-ethyl-3-(2-fluorophenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B5768020.png)

